![molecular formula C17H18N4O B5675686 5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)
5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine" often involves multi-step reactions, starting from simple precursors to achieve complex heterocyclic frameworks. For instance, the synthesis of novel heterocyclic compounds derived from acetohydrazide precursors has been detailed, where cyclization and aminomethylation reactions play critical roles in constructing the triazole core and attaching various substituents, including methoxybenzyl groups (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopic techniques, is pivotal in confirming the configurations of such compounds. Structural elucidation often involves infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. A study on a similar compound highlighted the use of these techniques for structural confirmation, showcasing the importance of molecular structure analysis in understanding the spatial arrangement of atoms within these compounds (Alotaibi et al., 2018).
properties
IUPAC Name |
5-[5-[(4-methoxyphenyl)methyl]-2-methyl-1,2,4-triazol-3-yl]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-4-7-14(11-18-12)17-19-16(20-21(17)2)10-13-5-8-15(22-3)9-6-13/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABSPDHPLZTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=NN2C)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine |
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